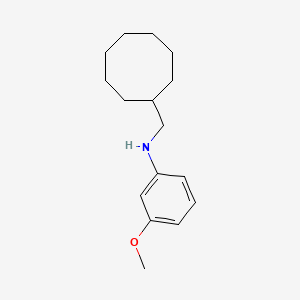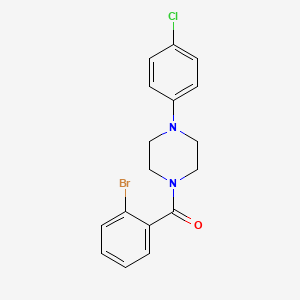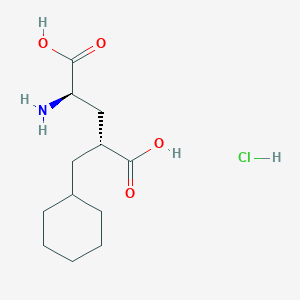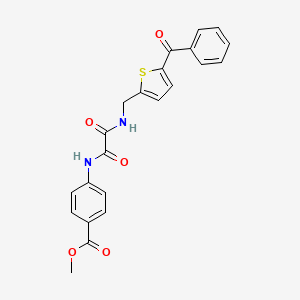
N-(cyclooctylmethyl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclooctylmethyl)-3-methoxyaniline, also known as SDZ NKT 343, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring.
作用機序
The mechanism of action of N-(cyclooctylmethyl)-3-methoxyaniline is not fully understood. However, it is believed that the compound acts on the voltage-gated sodium channels in the nervous system. These channels are responsible for the propagation of action potentials in neurons and are involved in pain signaling. By blocking these channels, this compound may reduce the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of neuropathic pain. In addition, the compound has been reported to have anti-inflammatory effects in vitro. These effects are believed to be due to the compound's ability to block voltage-gated sodium channels in the nervous system and reduce the transmission of pain signals.
実験室実験の利点と制限
One of the main advantages of using N-(cyclooctylmethyl)-3-methoxyaniline in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to study the effects of blocking these channels on various physiological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have toxic effects in vitro at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(cyclooctylmethyl)-3-methoxyaniline. One area of interest is in the development of new analogs of the compound with improved pharmacological properties. Another area of research is in the study of the compound's effects on other physiological processes, such as cardiovascular function and inflammation. Finally, research on the potential use of this compound in the treatment of other diseases, such as cancer and epilepsy, is also an area of interest.
Conclusion
In conclusion, this compound is a compound with potential therapeutic applications in the treatment of neuropathic pain. The compound acts on voltage-gated sodium channels in the nervous system, which are involved in pain signaling. While the compound has advantages in lab experiments due to its specificity for these channels, its potential toxicity may limit its use in certain experiments. Future research on this compound may lead to the development of new analogs with improved pharmacological properties and the identification of new therapeutic applications.
合成法
The synthesis of N-(cyclooctylmethyl)-3-methoxyaniline involves several steps. First, 3-methoxyaniline is reacted with cyclooctylmethyl bromide in the presence of a base to form this compound. The reaction is then followed by purification using column chromatography to obtain the desired product. This synthesis method has been reported in several research articles and has been optimized for yield and purity.
科学的研究の応用
N-(cyclooctylmethyl)-3-methoxyaniline has been studied for its potential therapeutic applications in various diseases. One of the main areas of research is in the treatment of neuropathic pain. Studies have shown that this compound has analgesic effects in animal models of neuropathic pain. It is believed that the compound acts on the voltage-gated sodium channels in the nervous system, which are involved in pain signaling.
特性
IUPAC Name |
N-(cyclooctylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-7-10-15(12-16)17-13-14-8-5-3-2-4-6-9-14/h7,10-12,14,17H,2-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCUJIFWGODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2748162.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2748164.png)
